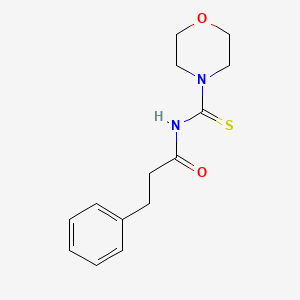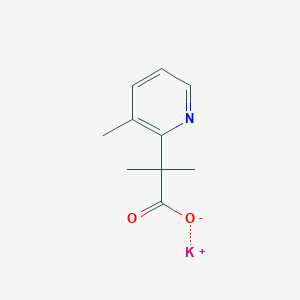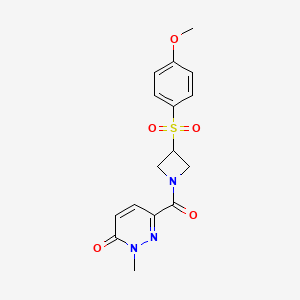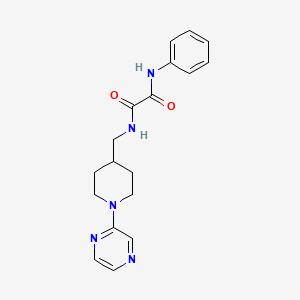![molecular formula C19H20ClN3O2S2 B2933649 N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798456-17-3](/img/structure/B2933649.png)
N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Alkylation reactions are used to introduce the isobutyl group.
- Common reagents: isobutyl bromide, potassium carbonate (K2CO3).
- Conditions: Heating under reflux in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Chlorobenzyl Group
- The chlorobenzyl group is introduced via nucleophilic substitution.
- Common reagents: 2-chlorobenzyl chloride, sodium hydride (NaH).
- Conditions: Stirring at room temperature in a solvent like tetrahydrofuran (THF).
Formation of the Acetamide Moiety
- The final step involves the formation of the acetamide group through amidation.
- Common reagents: acetic anhydride, ammonia or an amine.
- Conditions: Mild heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
-
Formation of the Thieno[3,2-d]pyrimidinone Core
- Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions.
- Common reagents: sulfur, phosphorus oxychloride (POCl3), and amines.
- Conditions: Refluxing in an appropriate solvent like dichloromethane or toluene.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidinone core.
- Common reagents: hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Major products: sulfoxides and sulfones.
-
Reduction
- Reduction reactions can target the carbonyl group in the acetamide moiety.
- Common reagents: lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Major products: corresponding alcohols or amines.
-
Substitution
- The chlorobenzyl group can participate in nucleophilic substitution reactions.
- Common reagents: nucleophiles like amines, thiols.
- Major products: substituted benzyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, given its structural complexity.
Receptor Binding: Potential use in studying receptor-ligand interactions in cellular signaling pathways.
Medicine
Drug Development: The compound’s structure suggests it could serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific proteins or enzymes.
Antimicrobial Activity:
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
作用机制
The mechanism by which N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or binding to specific proteins, thereby modulating biological processes.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)-2-((3-isopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with an isopropyl group instead of an isobutyl group.
N-(2-chlorobenzyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to the specific combination of functional groups and the presence of the isobutyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications, making it a compound of significant interest.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-12(2)10-23-18(25)17-15(7-8-26-17)22-19(23)27-11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYFSBDEKSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
![propan-2-yl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2933570.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)
methanone](/img/structure/B2933573.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)
![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)


![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)
![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)
